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molecular formula C13H17NO3 B1364595 4-(2-Morpholinoethoxy)benzaldehyde CAS No. 82625-45-4

4-(2-Morpholinoethoxy)benzaldehyde

Cat. No. B1364595
M. Wt: 235.28 g/mol
InChI Key: FGLXMUOMJOHGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05958929

Procedure details

To a solution of 4-hydroxybenzaldehyde (4.04 g, 33.08 mmol), in acetonitrile (50 ml) was added K2CO3 (10.1 g), followed by N-(2-chloroethyl)morpholine hydrochloride (6.16 g). The reaction mixture was heated to reflux overnight, additional N-(2-chloroethyl)morpholine hydrochloride (0.6 g) and K2CO3 (0.5 g) were added and the mixture was refluxed for another 3 hours. The reaction mixture was cooled to room temperature, filtered, and the filtrate was treated with DARCO®, filtered and the solvent was stripped. The residue was partitioned between saturated NaHCO3 (150 ml) and ethyl acetate (300 ml). The layers were separated and the organic layer was washed with 1N NaOH, dried over MgSO4, filtered and stripped to afford, as an amber oil, 6.41 g of 4-[2-(4-morpholinyl)ethoxy]benzaldehyde.
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Cl.Cl[CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>C(#N)C>[N:20]1([CH2:19][CH2:18][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
4.04 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
10.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6.16 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for another 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate was treated with DARCO®
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between saturated NaHCO3 (150 ml) and ethyl acetate (300 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.41 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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